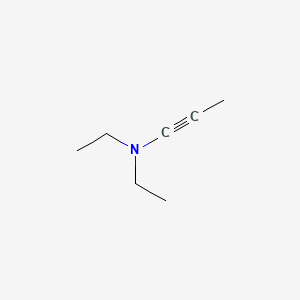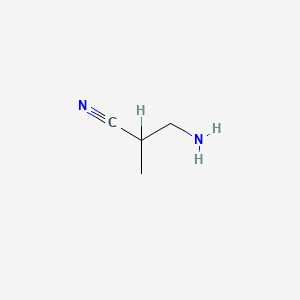
Rozenite (Fe(SO4).4H2O)
Descripción general
Descripción
Rozenite is a hydrous iron sulfate mineral with the chemical formula Fe(SO₄)·4H₂O. It is typically formed as a secondary mineral under low humidity conditions and temperatures below 21°C. Rozenite is often found as an alteration product of melanterite, which itself is derived from the oxidation of pyrite or marcasite. This mineral is known for its occurrence in post-mining environments, lacustrine sediments, and coal seams .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rozenite can be synthesized by carefully controlling the hydration levels of iron sulfate. The process involves dissolving iron sulfate in water and allowing it to crystallize under controlled temperature and humidity conditions. The crystallization process must be maintained at temperatures below 21°C to ensure the formation of rozenite rather than other hydrated forms of iron sulfate .
Industrial Production Methods: Industrial production of rozenite is not common due to its specific formation conditions. it can be produced as a byproduct in the processing of iron sulfate in various industrial applications. The controlled environment required for its formation makes large-scale production challenging .
Análisis De Reacciones Químicas
Types of Reactions: Rozenite undergoes several types of chemical reactions, including:
Oxidation: Rozenite can oxidize to form ferric sulfate and other iron oxides.
Hydration/Dehydration: Rozenite can lose or gain water molecules, transforming into other hydrated or anhydrous forms of iron sulfate.
Substitution: In the presence of other metal ions, rozenite can undergo ion exchange reactions, leading to the formation of mixed metal sulfates.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can facilitate the oxidation of rozenite.
Hydration/Dehydration Conditions: Controlled humidity and temperature are crucial for hydration and dehydration reactions.
Substituting Ions: Metal ions such as magnesium, manganese, and zinc can participate in substitution reactions.
Major Products:
Ferric Sulfate: Formed through oxidation.
Other Hydrated Iron Sulfates: Formed through hydration or dehydration processes.
Mixed Metal Sulfates: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Rozenite has several scientific research applications, including:
Planetary Science: Rozenite is considered a candidate mineral component of polyhydrated sulfate deposits on Mars.
Environmental Science: Rozenite’s formation and transformation are studied to understand the environmental impact of mining activities and the natural weathering of sulfide minerals.
Material Science: The unique properties of rozenite, such as its thermal expansion behavior, make it a subject of interest in material science research.
Mecanismo De Acción
Rozenite exerts its effects primarily through its chemical reactivity and physical properties. The molecular targets and pathways involved include:
Oxidation-Reduction Reactions: Rozenite can participate in redox reactions, influencing the oxidation state of iron and sulfur in the environment.
Hydration/Dehydration Dynamics: The ability of rozenite to gain or lose water molecules affects its stability and transformation into other mineral forms.
Comparación Con Compuestos Similares
Rozenite is part of a group of hydrated iron sulfates, and it can be compared with similar compounds such as:
Melanterite (FeSO₄·7H₂O): A more hydrated form of iron sulfate that forms under higher humidity conditions.
Szomolnokite (FeSO₄·H₂O): A less hydrated form that forms under very low humidity conditions.
Copiapite (Fe²⁺Fe³⁺₄(SO₄)₆(OH)₂·20H₂O): A complex hydrated iron sulfate with both ferrous and ferric iron.
Rozenite’s uniqueness lies in its specific hydration state and the conditions under which it forms, making it a valuable mineral for studying environmental and planetary processes.
Propiedades
IUPAC Name |
iron(2+);sulfate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKCYIJPXBSQGJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH8O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214738 | |
| Record name | Rozenite (Fe(SO4).4H2O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20908-72-9, 64476-46-6 | |
| Record name | Ferrous sulfate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020908729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rozenite (Fe(SO4).4H2O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064476466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rozenite (Fe(SO4).4H2O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)










![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)

